![molecular formula C9H17NO4S B2418289 1-(Tert-butylsulfamoyl)cyclobutane-1-carboxylic acid CAS No. 2167013-26-3](/img/structure/B2418289.png)
1-(Tert-butylsulfamoyl)cyclobutane-1-carboxylic acid
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Overview
Description
1-(Tert-butylsulfamoyl)cyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 2167013-26-3 . It has a molecular weight of 235.3 . The IUPAC name for this compound is 1-(N-(tert-butyl)sulfamoyl)cyclobutane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for 1-(Tert-butylsulfamoyl)cyclobutane-1-carboxylic acid is 1S/C9H17NO4S/c1-8(2,3)10-15(13,14)9(7(11)12)5-4-6-9/h10H,4-6H2,1-3H3,(H,11,12) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The country of origin is UA and it is shipped at normal temperature .Scientific Research Applications
Supramolecular Chemistry
Supramolecular chemistry explores non-covalent interactions between molecules. The tert-butylsulfamoyl group in this compound can participate in hydrogen bonding, π-π stacking, or host-guest interactions. Researchers investigate its role in constructing supramolecular assemblies, such as inclusion complexes or molecular cages. These structures have applications in drug delivery, catalysis, and sensing.
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards, such as skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific safety measures to be taken when handling the compound.
properties
IUPAC Name |
1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-8(2,3)10-15(13,14)9(7(11)12)5-4-6-9/h10H,4-6H2,1-3H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMWBXYKZAOVSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1(CCC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butylsulfamoyl)cyclobutane-1-carboxylic acid |
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